molecular formula C9H7F5O2 B12300331 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B12300331
M. Wt: 242.14 g/mol
InChI Key: DCQHMTNUNSZDIJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-(trifluoromethoxy)benzene.

    Fluorination: The benzene ring is subjected to fluorination using hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.

    Alcohol Formation: The resulting intermediate is then reacted with a suitable alcohol, such as ethanol, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and alcohol formation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure but with an acetic acid group instead of an alcohol group.

    4-(Trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of difluoro and alcohol groups.

Uniqueness

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is unique due to the combination of difluoro and trifluoromethoxy groups attached to a phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H7F5O2

Molecular Weight

242.14 g/mol

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H7F5O2/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4,15H,5H2

InChI Key

DCQHMTNUNSZDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)(F)F)OC(F)(F)F

Origin of Product

United States

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